Epsilon-momfluorothrin

Description

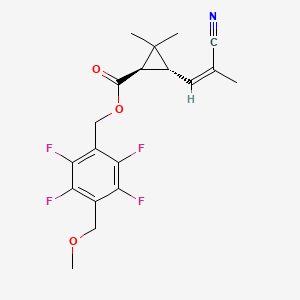

Structure

3D Structure

Properties

CAS No. |

1065124-65-3 |

|---|---|

Molecular Formula |

C19H19F4NO3 |

Molecular Weight |

385.4 g/mol |

IUPAC Name |

cis-[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(Z)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C19H19F4NO3/c1-9(6-24)5-12-13(19(12,2)3)18(25)27-8-11-16(22)14(20)10(7-26-4)15(21)17(11)23/h5,12-13H,7-8H2,1-4H3/b9-5-/t12-,13+/m1/s1 |

InChI Key |

DPJITPZADZSLBP-DQXQJKBJSA-N |

Isomeric SMILES |

C/C(=C/[C@@H]1[C@H](C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C#N |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Epsilon-momfluorothrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epsilon-momfluorothrin is a synthetic pyrethroid insecticide known for its potent activity. This technical guide provides a detailed overview of its synthesis pathway, focusing on the core chemical reactions and precursors. The synthesis involves a multi-step process culminating in the esterification of a specific cyclopropanecarboxylic acid derivative with a fluorinated benzyl (B1604629) alcohol. This document outlines the experimental methodologies for the key synthetic steps, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway to facilitate a comprehensive understanding for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is the (1R,3R,Z) stereoisomer of momfluorothrin, a carboxylic ester that functions as a pyrethroid ester insecticide.[1] Its synthesis is a key area of interest for the development of effective and specific insecticidal agents. The core of its synthesis lies in the formation of an ester linkage between a tailored cyclopropanecarboxylic acid and a complex fluorinated alcohol. This guide will delve into the specifics of this synthetic route.

Core Synthesis Pathway

The synthesis of this compound is achieved through the formal condensation of two primary precursors:

-

Precursor A (Acid Moiety): (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid or its more reactive acid halide derivative (e.g., acid chloride).

-

Precursor B (Alcohol Moiety): [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol.

The principal reaction is an esterification , where the carboxylic acid (or its derivative) reacts with the alcohol to form the final ester product, this compound.[2]

Synthesis of Precursor A: (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic Acid Chloride

While specific patented industrial synthesis routes for this exact precursor are proprietary, the synthesis of similar pyrethroid acid precursors generally involves the construction of the cyclopropane (B1198618) ring followed by the introduction and modification of the side chain. The final step to increase reactivity for esterification is the conversion of the carboxylic acid to its acid chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Synthesis of Precursor B: [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol

A patented method for the synthesis of this fluorinated alcohol involves a multi-step process. A general representation of such a pathway is outlined below.

Experimental Protocol: Synthesis of [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol

-

Step 1: Halogenation of 2,3,5,6-tetrafluorobenzyl alcohol. 2,3,5,6-tetrafluorobenzyl alcohol is reacted with a hydrogen halide (e.g., HBr) in a suitable solvent. The reaction is typically carried out at a temperature range of 40-120°C for 2-20 hours to yield 3-halomethyl-1,2,4,5-tetrafluorobenzene.

-

Step 2: Methoxylation. The resulting 3-halomethyl-1,2,4,5-tetrafluorobenzene is then reacted with methanol (B129727) in the presence of an inorganic base at a temperature between 0-65°C for 1-20 hours. This step produces 3-methoxymethyl-1,2,4,5-tetrafluorobenzene.

-

Step 3: Introduction of the Hydroxymethyl Group. The 3-methoxymethyl-1,2,4,5-tetrafluorobenzene is dissolved in an inert solvent and treated with an organolithium reagent at a low temperature (0 to -78°C) for 0.5-5 hours. Formaldehyde gas is then introduced into the reaction mixture, and the reaction is allowed to proceed for another 0.5-5 hours. A final quenching with a protic solvent yields [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol.[3]

| Parameter | Value |

| Step 1: Halogenation | |

| Reactant | 2,3,5,6-tetrafluorobenzyl alcohol |

| Reagent | Hydrogen halide (e.g., HBr) |

| Temperature | 40 - 120 °C |

| Reaction Time | 2 - 20 hours |

| Step 2: Methoxylation | |

| Reactant | 3-halomethyl-1,2,4,5-tetrafluorobenzene |

| Reagent | Methanol, Inorganic base |

| Temperature | 0 - 65 °C |

| Reaction Time | 1 - 20 hours |

| Step 3: Hydroxymethylation | |

| Reactant | 3-methoxymethyl-1,2,4,5-tetrafluorobenzene |

| Reagents | Organolithium reagent, Formaldehyde gas |

| Temperature | 0 to -78 °C |

| Reaction Time | 1 - 10 hours |

Table 1: Summary of Reaction Conditions for the Synthesis of [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol.

Final Esterification Step: Synthesis of this compound

The final step in the synthesis is the esterification of the acid chloride of Precursor A with Precursor B. This reaction is characteristic of pyrethroid synthesis.

Experimental Protocol: Esterification

-

The acid chloride of (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid is reacted with [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol in a suitable organic solvent, such as toluene.

-

A nitrogen-containing base, such as pyridine, is used as an acid acceptor to neutralize the HCl byproduct.

-

The reaction is typically carried out at a controlled temperature, for instance, between 0°C and 40°C.[4]

-

The reaction mixture is stirred for a period of 1 to 5 hours.

-

Following the reaction, the mixture is washed with water and/or an aqueous basic solution to remove unreacted starting materials and byproducts.

-

The final product is then purified, often through distillation or recrystallization.[5]

| Parameter | Value/Condition |

| Reactants | (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid chloride, [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol |

| Solvent | Toluene (or other suitable organic solvent) |

| Acid Acceptor | Pyridine (or other nitrogenous base) |

| Temperature | 0 - 40 °C[4] |

| Reaction Time | 1 - 5 hours[4] |

| Work-up | Washing with water and/or aqueous basic solution |

| Purification | Distillation or Recrystallization[5] |

Table 2: Summary of General Reaction Conditions for the Final Esterification Step.

Synthesis Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the overall synthesis pathway and a general experimental workflow for the production of this compound.

Caption: Synthesis Pathway of this compound.

Caption: General Experimental Workflow for Esterification.

Conclusion

The synthesis of this compound is a well-defined process rooted in the principles of pyrethroid chemistry. The key to a successful synthesis lies in the efficient preparation of the two main precursors and their subsequent esterification under controlled conditions. This guide provides a foundational understanding of the synthesis pathway and the experimental considerations involved. Further research into optimizing reaction conditions, yields, and purification methods will continue to be of interest to the scientific and industrial communities.

References

- 1. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents [patents.google.com]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 4. WO2018050213A1 - Improved process for the preparation of pyrethroids - Google Patents [patents.google.com]

- 5. Momfluorothrin (Ref: S-1563) [sitem.herts.ac.uk]

Epsilon-momfluorothrin: A Technical Guide to its Chemical Properties, Structure, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epsilon-momfluorothrin is a potent, synthetic Type I pyrethroid insecticide. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and key mechanisms of action. The primary mode of insecticidal activity involves the disruption of voltage-gated sodium channels in the nervous system, leading to paralysis and death of the target insect. Additionally, this compound has been shown to activate the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in the metabolism of xenobiotics. This document summarizes available quantitative data, outlines general experimental approaches for its analysis, and provides visual representations of its primary signaling pathways to support further research and development.

Chemical Identity and Structure

This compound is the ISO-approved common name for the specific stereoisomer [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate.[1] It is a carboxylic ester resulting from the formal condensation of (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid and [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol.[2][3] The unresolved isomeric mixture is known as momfluorothrin (B1263211).[1]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate[1] |

| CAS Number | 1065124-65-3[2][3] |

| Molecular Formula | C₁₉H₁₉F₄NO₃[2][4] |

| Molecular Weight | 385.35 g/mol [2][4] |

| InChIKey | DPJITPZADZSLBP-DQXQJKBJSA-N[1] |

| SMILES | COCc1c(F)c(F)c(COC(=O)[C@@H]2--INVALID-LINK--C2(C)C)c(F)c1F[4] |

| Stereochemistry | (1R,3R) configuration at the cyclopropane (B1198618) ring and (Z) configuration at the propenyl double bond. |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, application, and environmental fate. While extensive experimental data is not publicly available, predicted values and some experimental observations are summarized below. It is described as a white to off-white solid.[3]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | 403.0 ± 45.0 °C (Predicted) | [3] |

| Density | 1.321 ± 0.06 g/cm³ (Predicted) | [3] |

| Vapor Pressure | Data not available | |

| Solubility | DMSO: 5 mg/mL (12.98 mM) | [3][4] |

| Water: Data not available | ||

| LogP (Octanol-Water Partition Coefficient) | Data not available |

Mechanism of Action

This compound exerts its biological effects through two primary mechanisms: modulation of voltage-gated sodium channels and activation of the constitutive androstane receptor (CAR).

Disruption of Voltage-Gated Sodium Channels

As a Type I pyrethroid, the primary insecticidal action of this compound is the disruption of nerve function by targeting voltage-gated sodium channels (VGSCs).[5] These channels are essential for the initiation and propagation of action potentials in neurons. This compound binds to the open state of the VGSC, preventing its inactivation and deactivation. This leads to a persistent influx of sodium ions, causing prolonged depolarization of the neuronal membrane. The resulting hyperexcitability of the nervous system leads to tremors, paralysis, and ultimately the death of the insect.[6]

Activation of the Constitutive Androstane Receptor (CAR)

This compound has been identified as an activator of the constitutive androstane receptor (CAR), a nuclear receptor primarily expressed in the liver.[7] CAR is a xenobiotic sensor that regulates the transcription of genes involved in the metabolism and detoxification of foreign compounds, including cytochromes P450.[8][9] In the absence of an activator, CAR is retained in the cytoplasm in a complex with other proteins. Upon binding of an activator like this compound, CAR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific response elements on DNA to modulate gene expression.[10][11] Studies have shown that activation of CAR by momfluorothrin can lead to mitogenicity and the development of hepatocellular tumors in rats.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary and not extensively published in the public domain. However, based on general principles of pyrethroid chemistry and analytical sciences, the following sections outline plausible methodologies.

Synthesis

The commercial synthesis of this compound is a multi-step process.[5] A likely synthetic route involves the esterification of a chrysanthemic acid derivative with a fluorinated benzyl (B1604629) alcohol.[12] A potential laboratory-scale synthesis could proceed as follows:

-

Synthesis of the Acid Chloride: The carboxylic acid precursor, (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid, is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane, toluene) to form the corresponding acid chloride. The reaction is typically performed at room temperature or with gentle heating.

-

Esterification: The resulting acid chloride is then reacted with 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl generated during the reaction. This reaction is also carried out in an inert solvent.

-

Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove the base and any unreacted starting materials. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Analytical Methods

The analysis of this compound in various matrices can be accomplished using standard chromatographic techniques.

HPLC is a suitable method for the quantification of this compound in technical grade material and formulations. A reversed-phase HPLC method would be the typical approach.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance.

-

Quantification: External standard method based on a calibration curve of known concentrations.

GC is a powerful technique for the analysis of pyrethroids, often coupled with a mass spectrometer (MS) or a flame ionization detector (FID).

-

Instrumentation: GC-MS or GC-FID.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium or hydrogen.

-

Injector: Split/splitless injector.

-

Oven Program: A temperature gradient to ensure good separation from any impurities.

-

Detection:

-

FID: Provides quantitative data based on the response of the analyte.

-

MS: Provides both quantitative data and structural information for confirmation of identity.

-

-

Sample Preparation: Samples are typically dissolved in an appropriate organic solvent (e.g., acetone, hexane) before injection.

In Vitro Toxicity Assessment

The cytotoxic effects of this compound can be evaluated in vitro using cell-based assays.

-

Cell Lines: Insect-derived cell lines (for insecticidal activity) or mammalian cell lines (for toxicity profiling).

-

Assay Principle: A common method is the MTT assay, which measures cell viability by assessing the metabolic activity of the cells.[13]

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach.

-

The cells are then treated with a range of concentrations of this compound.

-

After an incubation period, the MTT reagent is added to the wells.

-

Living cells will reduce the MTT to a colored formazan (B1609692) product.

-

The formazan is then solubilized, and the absorbance is measured using a microplate reader.

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each concentration, and the IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined.

Conclusion

This compound is a structurally defined and potent synthetic pyrethroid with a clear primary mechanism of action on insect voltage-gated sodium channels. Its additional activity as a CAR agonist highlights a potential for interaction with xenobiotic metabolism pathways, a factor of consideration in toxicological assessments. While detailed experimental protocols are not widely disseminated, established principles of organic synthesis and analytical chemistry provide a solid framework for its preparation and analysis. This guide provides a foundational understanding of this compound for researchers and professionals in the fields of insecticide development, toxicology, and drug metabolism. Further research into its specific physicochemical properties and the development of publicly available, validated analytical methods would be of significant benefit to the scientific community.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. Momfluorothrin, (Z,1R,3R)- | C19H19F4NO3 | CID 25015075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1065124-65-3 [m.chemicalbook.com]

- 4. This compound | 1065124-65-3 | MOLNOVA [molnova.com]

- 5. This compound (Ref: S-1563) [sitem.herts.ac.uk]

- 6. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Constitutive androstane receptor - Wikipedia [en.wikipedia.org]

- 11. Clinical Relevance of the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Momfluorothrin (Ref: S-1563) [sitem.herts.ac.uk]

- 13. Evaluate the Toxicity of Pyrethroid Insecticide Cypermethrin before and after Biodegradation by Lysinibacillus cresolivuorans Strain HIS7 - PMC [pmc.ncbi.nlm.nih.gov]

Epsilon-Momfluorothrin's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epsilon-momfluorothrin, a Type I synthetic pyrethroid insecticide, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), critical components for nerve impulse propagation. This technical guide provides an in-depth analysis of the mechanism of action of this compound on these channels. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the well-established principles of pyrethroid neurotoxicity, drawing parallels from closely related and extensively studied Type I pyrethroids to elucidate its functional and structural interactions with VGSCs. The document details the molecular basis of action, presents representative quantitative data from analogous compounds, outlines key experimental protocols for studying these interactions, and provides visual representations of the underlying pathways and experimental workflows.

Introduction: The Central Role of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins that mediate the rapid influx of sodium ions across the cell membrane, a process fundamental to the initiation and propagation of action potentials in excitable cells such as neurons.[1] The α-subunit, the pore-forming component of the channel, is the primary target of pyrethroid insecticides.[2] These channels cycle through three main states: resting, open, and inactivated. The precise control of these states is crucial for normal neuronal function.

Pyrethroid insecticides, including this compound, disrupt the normal gating kinetics of VGSCs.[3] This disruption leads to prolonged depolarization of the nerve membrane, causing hyperexcitation, paralysis, and ultimately the death of the insect.[4] this compound is the (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl] isomer of momfluorothrin (B1263211) and is classified as a Type I pyrethroid, a class typically lacking an α-cyano group and inducing a characteristic "T-syndrome" of tremors in poisoned animals.[5][6][7]

Molecular Mechanism of Action

The primary mechanism of action of this compound on voltage-gated sodium channels involves the modification of their gating properties. This leads to a prolongation of the sodium current during and after a depolarizing stimulus. The key effects are:

-

Slowing of Inactivation: Pyrethroids inhibit the fast inactivation process of the sodium channel, causing the channel to remain open for a longer duration during membrane depolarization.[1]

-

Inhibition of Deactivation: Upon repolarization of the membrane, pyrethroid-modified channels are slow to close (deactivate), resulting in a persistent "tail current" of sodium ions.[3]

-

State-Dependent Binding: The action of pyrethroids is state-dependent, with a higher affinity for the open and/or inactivated states of the sodium channel compared to the resting state.[3] This means the effect of the insecticide is more pronounced when the nerve is active.

These actions collectively lead to a persistent influx of sodium ions, causing membrane depolarization, repetitive firing of neurons, and eventual nerve block.

Binding Sites on the Voltage-Gated Sodium Channel

Computational modeling and site-directed mutagenesis studies have identified two putative pyrethroid receptor sites (PyR1 and PyR2) on the α-subunit of insect VGSCs. These sites are located in the interfaces between different domains of the protein:

-

PyR1: Located at the interface of domains II and III, involving the S4-S5 linker of domain II and the S5 and S6 helices of domain II and III.

-

PyR2: Situated at the interface of domains I and II.

Simultaneous binding of pyrethroid molecules to these sites is thought to be necessary to effectively lock the channel in an open state.[1]

Quantitative Analysis of Pyrethroid-Sodium Channel Interactions

Disclaimer: The following data are for pyrethroids other than this compound and should be considered as illustrative examples of the quantitative effects of this class of insecticides on voltage-gated sodium channels.

Table 1: Representative Electrophysiological Effects of Type I Pyrethroids on Voltage-Gated Sodium Channels

| Pyrethroid | Channel Type/Expression System | Effect | Concentration | Quantitative Measure | Reference |

| Permethrin | Rat Nav1.8 in Xenopus oocytes | Prolongation of tail current | 10 µM | Slowed deactivation kinetics | [8] |

| Tefluthrin | Rat Nav1.3 in Xenopus oocytes | Enhanced use-dependent modification | 100 µM | ~2-fold increase in modification | [9] |

| Bifenthrin | Rat Nav1.8 in Xenopus oocytes | Moderate prolongation of tail current | 10 µM | Intermediate deactivation kinetics | [8] |

Table 2: Representative Potency of Pyrethroids on Voltage-Gated Sodium Channels

| Pyrethroid | Channel Type/Expression System | Parameter | Value | Reference |

| Deltamethrin (Type II) | Housefly VGSC in Xenopus oocytes | EC50 for tail current modification | 0.1 µM | General Pyrethroid Literature |

| Permethrin (Type I) | Cockroach VGSC in Xenopus oocytes | EC50 for tail current modification | 1-10 µM | General Pyrethroid Literature |

Experimental Protocols

The study of this compound's effects on voltage-gated sodium channels employs a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This is a widely used method to study the function of ion channels in a controlled environment.

Methodology:

-

cRNA Preparation: The mRNA encoding the desired sodium channel α-subunit (and any auxiliary β-subunits) is synthesized in vitro from a cDNA template.

-

Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated using collagenase treatment.

-

cRNA Injection: A precise volume of the cRNA solution is injected into the cytoplasm of each oocyte using a microinjection setup.

-

Incubation: The injected oocytes are incubated for 2-7 days to allow for the expression of the sodium channels on the oocyte membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a specific external solution (e.g., ND96).

-

Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

-

A series of voltage protocols are applied to elicit sodium currents. To study the effect of this compound, the oocyte is perfused with a solution containing the compound.

-

Data on current amplitude, activation and inactivation kinetics, and tail currents are recorded and analyzed.

-

Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents through single or small groups of ion channels.

Methodology:

-

Cell Culture: A suitable cell line (e.g., HEK293 or neuroblastoma cells) is transfected with the cDNA encoding the sodium channel of interest.

-

Pipette Preparation: A glass micropipette with a very fine tip is fabricated and filled with an appropriate intracellular solution.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the membrane.

-

Recording Configurations:

-

Whole-cell: The membrane patch within the pipette is ruptured, allowing for the recording of currents from the entire cell membrane.

-

Cell-attached: The seal is maintained, and currents from the channels within the patch are recorded.

-

-

Data Acquisition: Voltage protocols are applied through the patch pipette, and the resulting currents are recorded. This compound can be applied to the bath solution (for whole-cell) to study its effects.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues that are crucial for the binding and action of this compound.

Methodology:

-

Plasmid Preparation: The plasmid DNA containing the cDNA of the sodium channel is isolated.

-

Mutagenesis: Using a commercially available kit, specific codons in the sodium channel gene are altered to code for different amino acids. This is typically done at residues within the putative pyrethroid binding sites.

-

Sequencing: The mutated plasmid is sequenced to confirm that only the desired mutation has been introduced.

-

Functional Expression and Analysis: The mutated channel is then expressed (e.g., in Xenopus oocytes) and its sensitivity to this compound is compared to the wild-type channel using electrophysiological techniques described above. A significant change in sensitivity indicates the importance of the mutated residue.

Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound's action on a neuron.

Experimental Workflow: Two-Electrode Voltage Clamp

Caption: Workflow for studying ion channels using Two-Electrode Voltage Clamp.

Logical Relationship: State-Dependent Binding

Caption: State-dependent binding of this compound to the VGSC.

Conclusion

This compound, as a Type I pyrethroid, acts as a potent neurotoxin by modifying the gating kinetics of voltage-gated sodium channels. Its primary mechanism involves the stabilization of the open state of the channel, leading to prolonged sodium influx and neuronal hyperexcitation. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the established knowledge of pyrethroid-sodium channel interactions provides a robust framework for understanding its mode of action. The experimental protocols and conceptual models presented in this guide offer a comprehensive resource for researchers and professionals in the fields of neurotoxicology, insecticide development, and drug discovery. Further research focusing on the specific interactions of this compound with various isoforms of VGSCs will be invaluable for a more complete understanding of its efficacy and potential off-target effects.

References

- 1. Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Momfluorothrin (Ref: S-1563) [sitem.herts.ac.uk]

- 5. This compound CAS#: 1065124-65-3 [m.chemicalbook.com]

- 6. Momfluorothrin, (Z,1R,3R)- | C19H19F4NO3 | CID 25015075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structure-activity relationships for the action of 11 pyrethroid insecticides on rat Na v 1.8 sodium channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 1065124-65-3 | MOLNOVA [molnova.com]

Epsilon-momfluorothrin: A Technical Guide to a Novel Pyrethroid Insecticide

Abstract

Epsilon-momfluorothrin is a potent, new generation synthetic pyrethroid insecticide developed by Sumitomo Chemical Co., Ltd. As the biologically active isomer of momfluorothrin (B1263211), it exhibits exceptional knockdown efficacy against a broad spectrum of household and public health insect pests. This technical guide provides an in-depth overview of the discovery, chemical properties, mechanism of action, insecticidal activity, synthesis, metabolism, and toxicological profile of this compound. Detailed experimental protocols for key bioassays are also presented, along with visualizations of its mechanism of action to support researchers, scientists, and professionals in the field of insecticide development.

Introduction

The ongoing challenge of insecticide resistance and the demand for more effective and safer pest control solutions necessitate the continuous development of novel active ingredients. Synthetic pyrethroids, inspired by the natural insecticidal compounds pyrethrins, have long been a cornerstone of insect control due to their high efficacy and relatively low mammalian toxicity. This compound represents a significant advancement in this class of insecticides, offering superior knockdown performance against key insect pests. This document serves as a comprehensive technical resource on the discovery and development of this innovative insecticide.

Chemical and Physical Properties

This compound is the (1R,3R)-trans-(Z) isomer of momfluorothrin.[1] It is a carboxylic ester formed from the esterification of (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid and [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol.[2]

| Property | Value | Reference |

| IUPAC Name | [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate | [1] |

| CAS Number | 1065124-65-3 | [2] |

| Molecular Formula | C₁₉H₁₉F₄NO₃ | [2] |

| Molecular Weight | 385.35 g/mol | [3] |

| Appearance | Pale yellow crystalline solid | [4] |

| Solubility | Soluble in organic solvents such as acetone (B3395972) and ethyl acetate; sparingly soluble in water. | [4] |

| Vapor Pressure | 1.390 × 10⁻⁶ Pa (25 °C) | [4] |

Mechanism of Action

Primary Mode of Action: Sodium Channel Modulation

Like other pyrethroid insecticides, the primary mode of action of this compound is the disruption of nerve function in insects.[2][5] It acts as a potent modulator of voltage-gated sodium channels, which are essential for the propagation of nerve impulses. This compound binds to the sodium channels and prolongs their open state, leading to a persistent influx of sodium ions.[5] This causes hyperexcitation of the nerve cells, resulting in paralysis and subsequent death of the insect.[5] It is classified under the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 3A.[5]

Secondary Mechanism: Activation of the Constitutive Androstane (B1237026) Receptor (CAR)

In addition to its primary neurotoxic effects, this compound has been shown to be an activator of the constitutive androstane receptor (CAR), a nuclear receptor primarily expressed in the liver.[3][6] CAR is a key regulator of xenobiotic metabolism, and its activation leads to the transcriptional upregulation of a suite of genes encoding drug-metabolizing enzymes and transporters.[7]

The activation of CAR by this compound involves the translocation of CAR from the cytoplasm to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA response elements, known as phenobarbital-responsive elements (PBREs), in the promoter regions of its target genes, initiating their transcription.[6]

Figure 1: this compound activation of the Constitutive Androstane Receptor (CAR) signaling pathway.

Downstream target genes of CAR activation include members of the Cytochrome P450 (CYP) superfamily, such as CYP2B and CYP3A, as well as various transferases and transporters.[7] This induction of metabolic enzymes can have implications for the detoxification of this compound and other xenobiotics.

Insecticidal Activity

This compound demonstrates remarkable knockdown and lethal activity against a wide array of insect pests. Its efficacy is particularly pronounced in aerosol formulations.

Knockdown Efficacy

Studies conducted by Sumitomo Chemical Co., Ltd. have shown that momfluorothrin exhibits significantly faster knockdown times (KT₅₀) compared to other pyrethroids like tetramethrin (B1681291).

| Insect Species | Formulation | Concentration (% w/v) | KT₅₀ (minutes) | Relative Potency (vs. d-Tetramethrin) | Reference |

| House Fly (Musca domestica) | Oil Solution Spray | 0.0063% | 1.8 | 8x | [8] |

| German Cockroach (Blattella germanica) | Oil Solution Spray | 0.010% | 0.58 | 20x | [8] |

| Common House Mosquito (Culex pipiens pallens) | Oil Solution Spray | 0.0063% | ≤ 0.7 | ≥ 8x | [8] |

In aerosol formulations, momfluorothrin was found to be approximately 20 times more effective against house flies and 30 times more effective against German cockroaches than tetramethrin based on KT₅₀ values.[4]

Lethal Activity (LD₅₀)

Synthesis

The synthesis of this compound is a multi-step process involving the preparation of two key intermediates followed by their esterification.[5]

Synthesis of (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid (Acid Moiety)

The synthesis of the acid moiety is a complex process that is not extensively detailed in publicly available literature. It is derived from chrysanthemic acid, incorporating a cyano group to enhance insecticidal activity.[2]

Synthesis of [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol (Alcohol Moiety)

A common route for the synthesis of the alcohol moiety is as follows:

-

Reaction of 2,3,5,6-tetrafluorobenzyl alcohol with hydrogen halide: This step introduces a halogen to the benzylic position.[9]

-

Methoxylation: The resulting halomethyl-tetrafluorobenzene is reacted with methanol (B129727) in the presence of an inorganic alkali to yield 3-methoxymethyl-1,2,4,5-tetrafluorobenzene.[9]

-

Formylation: The product from the previous step is dissolved in an inert solvent and treated with an organolithium reagent, followed by the introduction of formaldehyde (B43269) gas to introduce the hydroxymethyl group, yielding the final alcohol moiety.[9]

Esterification

The final step in the synthesis of this compound is the esterification of the acid and alcohol moieties under controlled conditions. This can be achieved through several methods, including the reaction of the acid halide with the alcohol, a dehydration reaction between the carboxylic acid and the alcohol, or an ester exchange reaction.[8]

Figure 2: General synthesis workflow for this compound.

Metabolism

The metabolism of this compound is expected to follow the general pathways observed for other pyrethroid insecticides, primarily involving ester hydrolysis and oxidation.

Mammalian Metabolism

In mammals, pyrethroids are rapidly metabolized by carboxylesterases and cytochrome P450 (CYP) isoforms.[10] The primary metabolic reactions are:

-

Ester Hydrolysis: Cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol metabolites.

-

Oxidation: Oxidation of various parts of the molecule, including the gem-dimethyl group on the cyclopropane (B1198618) ring and the propenyl side chain.[11]

These initial metabolites can then undergo further conjugation reactions, such as glucuronidation, before being excreted.[10][11]

Insect Metabolism

In insects, cytochrome P450 monooxygenases play a crucial role in the detoxification of pyrethroids.[2][5] Overexpression of certain CYP enzymes can lead to enhanced metabolism and, consequently, insecticide resistance.[2][5] The metabolic pathways are generally similar to those in mammals, with ester hydrolysis and oxidation being the key detoxification routes.

Toxicological Profile

This compound exhibits a toxicological profile characteristic of synthetic pyrethroids, with high toxicity to insects and lower toxicity to mammals.

| Organism | Test Type | Value | Reference |

| Bobwhite Quail | Acute Oral LD₅₀ | > 2250 mg/kg | [8] |

| Earthworm (Eisenia fetida) | Acute LC₅₀ | 97.6 mg/kg | [8] |

| Western Honeybee (Apis mellifera) | Acute Oral LD₅₀ | > 5.08 µ g/bee | [8] |

| Western Honeybee (Apis mellifera) | Acute Contact LD₅₀ | > 0.21 µ g/bee | [8] |

The GHS classification for momfluorothrin includes warnings for being harmful if swallowed, potentially causing damage to organs, and being very toxic to aquatic life.[2]

Experimental Protocols

Aerosol Knockdown Efficacy Testing

This protocol is adapted from WHO guidelines for testing household insecticides.

Objective: To determine the knockdown efficacy (KT₅₀) of an aerosol formulation of this compound against flying insects.

Materials:

-

Test chamber (e.g., Peet-Grady chamber)

-

Aerosol formulation of this compound

-

Adult insects (e.g., house flies, mosquitoes) of a susceptible strain

-

Observation cages

-

Timer

-

Control aerosol (propellant only)

Procedure:

-

Release a known number of adult insects (e.g., 100) into the test chamber.

-

Allow the insects to acclimate for a specified period.

-

Dispense a pre-determined amount of the aerosol formulation into the chamber.

-

Start the timer immediately upon dispensing the aerosol.

-

Record the number of knocked-down insects at regular intervals (e.g., every minute for the first 10 minutes, then every 5 minutes).

-

Continue observations until at least 50% of the insects are knocked down.

-

Repeat the procedure with the control aerosol.

-

Calculate the KT₅₀ value using probit analysis, correcting for any control mortality using Abbott's formula.

Figure 3: Workflow for aerosol knockdown efficacy testing.

Constitutive Androstane Receptor (CAR) Activation Assay (Luciferase Reporter Assay)

This protocol is based on commercially available cell-based assay systems.

Objective: To determine the ability of this compound to activate the human Constitutive Androstane Receptor (CAR).

Materials:

-

Hepatoma cell line (e.g., HepG2) transiently transfected with a human CAR expression vector and a luciferase reporter vector containing CAR response elements.

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

Positive control (e.g., CITCO for human CAR).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the transfected hepatoma cells into a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound and the positive control in cell culture medium.

-

Remove the overnight culture medium from the cells and add the prepared test compound dilutions. Include a vehicle control (solvent only).

-

Incubate the plate for 24 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence of each well using a luminometer.

-

Calculate the fold induction of luciferase activity relative to the vehicle control for each concentration of this compound.

-

Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Conclusion

This compound is a highly efficacious pyrethroid insecticide with a potent knockdown effect on a variety of insect pests. Its dual mode of action, targeting both the nervous system and the xenobiotic metabolism pathway, makes it a valuable tool for modern pest management. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and professionals working on the development and application of novel insecticides. Further research into its lethal activity against specific target pests and its metabolic fate in different organisms will continue to enhance our understanding and utilization of this promising active ingredient.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytochrome P450 associated with insecticide resistance catalyzes cuticular hydrocarbon production in Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 10. Cas 83282-91-1,4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | lookchem [lookchem.com]

- 11. Metabolism of metofluthrin in rats: I. Identification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Epsilon-momfluorothrin: A Stereochemical Exploration of Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epsilon-momfluorothrin, a potent synthetic pyrethroid insecticide, has garnered significant attention for its efficacy in controlling a broad spectrum of insect pests. As with many chiral pesticides, the biological activity of momfluorothrin (B1263211) is intrinsically linked to its stereochemistry. This technical guide provides a comprehensive overview of the stereoisomerism of this compound, delving into its mode of action and the differential biological activities of its isomers. While specific quantitative comparisons of all individual stereoisomers are not extensively available in the public domain, this document synthesizes the current understanding, including available efficacy data for the momfluorothrin mixture, and presents generalized experimental protocols for the assessment of pyrethroid insecticides. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and study of insecticides.

Introduction to this compound and its Stereoisomerism

This compound is the international common name for the specific stereoisomer [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate[1]. It belongs to the pyrethroid class of insecticides, which are synthetic analogues of the naturally occurring pyrethrins. The unresolved isomeric mixture is known as momfluorothrin[1][2].

The momfluorothrin molecule possesses multiple chiral centers and a carbon-carbon double bond, giving rise to several stereoisomers. Specifically, it exhibits both optical isomerism due to two chiral centers in the cyclopropane (B1198618) ring and geometric (Z/E) isomerism at the propenyl side chain[3]. This compound represents the most biologically active of these isomers, identified as the (1R)-trans-Z isomer[3]. The insecticidal activity of pyrethroids is highly dependent on their stereochemical configuration, with often only one or a few isomers exhibiting potent activity.

Mode of Action: Targeting Voltage-Gated Sodium Channels

The primary target of pyrethroid insecticides, including this compound, is the voltage-gated sodium channel (VGSC) in the nervous system of insects[3][4]. These channels are crucial for the generation and propagation of action potentials. Pyrethroids bind to the VGSC and modify its gating properties, leading to a prolongation of the open state of the channel. This disruption of normal nerve function results in hyperexcitation, paralysis, and ultimately the death of the insect[3][4][5].

The interaction between pyrethroids and the VGSC is stereospecific. The three-dimensional structure of the insecticide molecule dictates its binding affinity and efficacy in modulating channel function. This is the molecular basis for the observed differences in biological activity among the various stereoisomers of momfluorothrin.

Biological Activity of Momfluorothrin

Knockdown Activity

A key characteristic of potent pyrethroids is their rapid knockdown effect on insects. The following table summarizes the knockdown activity of a momfluorothrin aerosol formulation against two common insect pests, as reported in the "Discovery and Development of a Novel Pyrethroid Insecticide Momfluorothrin."

| Target Pest | Active Ingredient | Concentration (% w/w) | KT50 (minutes) | Reference |

| House Fly (Musca domestica) | Momfluorothrin | 0.2 | Not Specified | [6] |

| House Fly (Musca domestica) | d-Tetramethrin | 0.4 | Not Specified | [6] |

| German Cockroach (Blattella germanica) | Momfluorothrin | 0.4 | Not Specified | [6] |

| German Cockroach (Blattella germanica) | d-Tetramethrin | 0.8 | Not Specified | [6] |

Note: The original document states that Momfluorothrin exhibited approximately 20-fold higher knockdown activity (KT50) against house flies and 30-fold higher activity against German cockroaches than Tetramethrin, but does not provide the exact KT50 values in the summary table.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of pyrethroid insecticides. These are generalized protocols and may require optimization for specific studies on this compound.

Insecticidal Activity Bioassays

This method is used to determine the dose of an insecticide that is lethal to 50% of a test population (LD50).

Materials:

-

Technical grade this compound and its other stereoisomers

-

Acetone (B3395972) (analytical grade)

-

Microsyringe or repeating dispenser

-

Adult male German cockroaches

-

Petri dishes

-

Carbon dioxide for anesthesia

Procedure:

-

Prepare a series of dilutions of the test compounds in acetone.

-

Anesthetize adult male cockroaches using a brief exposure to carbon dioxide.

-

Apply a 1 µL droplet of the insecticide solution to the ventral side of the thorax of each cockroach using a microsyringe.

-

A control group should be treated with acetone only.

-

Place the treated cockroaches in clean petri dishes with access to food and water.

-

Record mortality at 24 and 48 hours post-treatment. Moribund insects (unable to right themselves) are typically considered dead.

-

Calculate the LD50 values using probit analysis.

This assay evaluates the speed of action of an aerosolized insecticide.

Materials:

-

Aerosol formulation of this compound

-

Peet-Grady chamber (a standardized test chamber)

-

Adult house flies (e.g., WHO susceptible strain)

-

Observation cages

Procedure:

-

Release a known number of house flies (e.g., 100) into the Peet-Grady chamber.

-

Discharge a specified amount of the aerosol insecticide into the chamber.

-

Record the number of knocked-down (paralyzed and unable to fly) flies at set time intervals (e.g., every minute for the first 10 minutes, then at 15, 30, and 60 minutes).

-

After the observation period, transfer the flies to clean cages with access to food and water.

-

Record mortality at 24 hours post-exposure.

-

Calculate the time required to knock down 50% of the population (KT50).

Electrophysiological Assay: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This technique is used to study the effect of compounds on ion channels expressed in a controlled system.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the insect voltage-gated sodium channel

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Microelectrodes

-

Perfusion system

-

Recording solutions (e.g., ND96)

-

This compound and its stereoisomers

Procedure:

-

Surgically harvest oocytes from a female Xenopus laevis frog.

-

Inject the oocytes with cRNA encoding the insect VGSC of interest.

-

Incubate the oocytes for 2-5 days to allow for channel expression.

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Apply voltage steps to elicit sodium currents and record the baseline channel activity.

-

Perfuse the oocyte with a solution containing the test compound (a stereoisomer of momfluorothrin) at a known concentration.

-

Record the changes in the sodium current, particularly the decay of the tail current upon repolarization, which is characteristic of pyrethroid action.

-

Analyze the data to determine the effect of the compound on channel gating, such as the slowing of deactivation and the induction of a persistent current.

Visualizations

Signaling Pathway

Caption: Mode of action of this compound on insect voltage-gated sodium channels.

Experimental Workflow: Topical Application Bioassay

Caption: Workflow for determining the LD50 of this compound stereoisomers.

Logical Relationship: Stereoisomerism and Biological Activity

Caption: Relationship between stereoisomers and their corresponding biological activity.

Conclusion

This compound stands out as a highly active stereoisomer within the momfluorothrin complex, underscoring the critical role of stereochemistry in the biological efficacy of pyrethroid insecticides. Its potent action on insect voltage-gated sodium channels makes it an effective tool in pest management. While a comprehensive, publicly available dataset comparing the quantitative activity of all momfluorothrin stereoisomers is currently lacking, the information presented in this guide provides a solid foundation for understanding the principles of its action. The detailed experimental protocols offer a starting point for researchers aiming to further elucidate the stereoselective activity and neurotoxicology of this important insecticide. Future research focusing on the synthesis, isolation, and comparative biological evaluation of all momfluorothrin stereoisomers will be invaluable for a more complete understanding of its structure-activity relationships and for the development of even more selective and effective insect control agents.

References

- 1. First Evaluation of Field Evolved Resistance to Commonly Used Insecticides in House Fly Populations from Saudi Arabian Dairy Farms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. hplc.eu [hplc.eu]

- 4. Supercritical fluid chromatography separation of chiral pesticides: Unique capabilities to study cyhalothrin and metalaxyl as examples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (Ref: S-1563) [sitem.herts.ac.uk]

- 6. Momfluorothrin (Ref: S-1563) [sitem.herts.ac.uk]

An In-Depth Technical Guide to Epsilon-momfluorothrin (CAS Number: 1065124-65-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epsilon-momfluorothrin, a Type I synthetic pyrethroid insecticide, is a potent neurotoxin targeting voltage-gated sodium channels in insects, leading to rapid paralysis and mortality. This technical guide provides a comprehensive overview of the available scientific data on this compound (CAS: 1065124-65-3), also referred to as momfluorothrin. It covers its physicochemical properties, mechanism of action, synthesis, toxicology, pharmacokinetics, efficacy, and environmental fate. Detailed experimental protocols for key analytical methods are also provided. Furthermore, this guide includes visual representations of its proposed signaling pathways and experimental workflows to facilitate a deeper understanding of its biological and chemical characteristics.

Physicochemical Properties

This compound is a crystalline solid with low water solubility and a low vapor pressure, characteristics typical of pyrethroid insecticides. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1065124-65-3 | [1][2][3] |

| Molecular Formula | C₁₉H₁₉F₄NO₃ | [1][2][3] |

| Molecular Weight | 385.35 g/mol | [1][2][3] |

| Appearance | Pale yellow crystalline solid | [1] |

| Vapor Pressure | 1.390 × 10⁻⁶ Pa (25 °C) | [1] |

| Solubility in Water | Sparingly soluble | [1] |

| Solubility in Organic Solvents | Soluble in acetone (B3395972) and ethyl acetate | [1] |

Mechanism of Action

Primary Insecticidal Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of action of this compound, like other pyrethroid insecticides, is the disruption of nerve function in insects by targeting voltage-gated sodium channels (VGSCs). These channels are essential for the initiation and propagation of action potentials in neurons.[4]

This compound binds to the VGSCs and modifies their gating properties, specifically by slowing the rates of both activation and inactivation. This results in a prolonged opening of the sodium channels, leading to a persistent influx of sodium ions. The sustained membrane depolarization causes repetitive neuronal firing, leading to hyperexcitation, paralysis, and ultimately the death of the insect.[4]

References

- 1. Activation of PXR, CAR and PPARα by pyrethroid pesticides and the effect of metabolism by rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological profile of Epsilon-momfluorothrin in preliminary studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicological profile of Epsilon-momfluorothrin, a Type I synthetic pyrethroid insecticide. The information is compiled from available regulatory assessments and scientific studies, offering a detailed look at its acute, sub-chronic, and genotoxic effects, as well as its mode of action for observed toxicities.

Executive Summary

This compound is classified as "Acute Toxicity Category 4" and for "Specific Target Organ Toxicity – Single Exposure Category 2," affecting the nervous system. It is not considered to be genotoxic. The primary toxicological concern identified in preliminary studies is the induction of hepatocellular tumors in rats, a response that has been attributed to a non-genotoxic mode of action involving the activation of the constitutive androstane (B1237026) receptor (CAR).

Acute Toxicity

The acute toxicity of this compound has been evaluated by oral, dermal, and inhalation routes, primarily in rats.

| Endpoint | Species | Route | Value |

| LD50 | Rat | Oral | >500 to <2000 mg/kg bw |

| LD50 | Rat | Dermal | >4000 mg/kg bw |

| LC50 | Rat | Inhalation | 5.1 mg/L (4-hour exposure) |

Sub-chronic and Chronic Toxicity

While specific NOAEL and LOAEL values from sub-chronic and chronic toxicity studies are not publicly detailed in all sources, long-term bioassays have been conducted. A 2-year study in rats revealed the development of hepatocellular tumors at high dose levels.

Genotoxicity

This compound has been subjected to a battery of in vivo and in vitro genotoxicity assays and has been found to be non-genotoxic.[1][2] The tests conducted include:

-

Ames test (bacterial reverse mutation assay)

-

In vitro chromosomal aberration test

-

In vitro gene mutation assay

-

Unscheduled DNA synthesis (UDS) assay

-

In vivo mouse micronucleus test

The absence of genotoxic activity is a key factor in the risk assessment of this compound, particularly in the context of its observed carcinogenicity in rats.

Carcinogenicity and Mode of Action

In a 2-year carcinogenicity bioassay, this compound was observed to cause hepatocellular tumors in rats.[1][3] However, it was not found to be carcinogenic in mice.[3] The proposed mode of action for the liver tumors in rats is the activation of the constitutive androstane receptor (CAR).[2][3] This is considered a non-genotoxic mechanism of carcinogenesis.

Signaling Pathway: CAR Activation in Rodent Liver

The diagram below illustrates the proposed signaling pathway for this compound-induced liver tumors in rats.

Caption: Proposed mode of action for this compound-induced rodent liver tumors via CAR activation.

Experimental Protocols

The toxicological studies on this compound have generally been conducted in compliance with OECD guidelines. While specific details of each study are proprietary, the general methodologies are outlined below.

Acute Toxicity Studies (OECD 401, 402, 403)

A standardized experimental workflow for acute toxicity testing is depicted below.

Caption: General workflow for acute toxicity testing.

-

Test Species: Typically, Sprague-Dawley or Wistar rats.

-

Administration: A single dose administered by the respective route (oral gavage, dermal application, or whole-body/nose-only inhalation).

-

Dose Levels: A control group and at least three dose levels.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days post-dose.

-

Pathology: Gross necropsy is performed on all animals at the end of the observation period.

Genotoxicity Assays

The workflow for in vitro and in vivo genotoxicity testing follows a tiered approach.

Caption: Tiered approach for genotoxicity assessment.

Regulatory Context

This compound is an approved active substance for use in biocidal products of product-type 18 (insecticides, acaricides, and products to control other arthropods) in the European Union. The European Chemicals Agency (ECHA) Biocidal Products Committee has formulated a scientific opinion on its safety, which forms the basis for its approval.

Conclusion

The preliminary toxicological profile of this compound indicates a low order of acute toxicity and a lack of genotoxic potential. The primary finding of concern, hepatocellular tumors in rats, is understood to occur via a non-genotoxic mode of action that is well-characterized for certain pyrethroids. This information is critical for conducting human health risk assessments and for guiding further research and development of products containing this active substance.

References

Epsilon-momfluorothrin: A Technical Guide for Researchers

An In-depth Technical Guide on the Pyrethroid Ester Insecticide

This technical guide provides a comprehensive overview of Epsilon-momfluorothrin, a synthetic pyrethroid ester insecticide. It is intended for researchers, scientists, and professionals involved in drug development and pesticide research. This document details the compound's physicochemical properties, mechanism of action, synthesis, metabolism, toxicological profile, and insecticidal efficacy. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and understanding.

Introduction

This compound is a specific stereoisomer of the broader chemical momfluorothrin (B1263211).[1] It belongs to the Type I synthetic pyrethroids, a class of insecticides known for their potent activity against a wide range of insect pests.[2] Like other pyrethroids, its insecticidal action is primarily mediated through the disruption of nerve function in target organisms. This guide focuses on the technical aspects of this compound, presenting key data and methodologies relevant to its scientific evaluation.

Physicochemical Properties

This compound is a solid substance with specific chemical and physical characteristics that influence its environmental fate and biological activity. A summary of its physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(1Z)-2-cyano-1-propen-1-yl]-2,2-dimethylcyclopropane-1-carboxylate | [1] |

| CAS Number | 1065124-65-3 | [1] |

| Molecular Formula | C₁₉H₁₉F₄NO₃ | [1] |

| Molecular Weight | 385.35 g/mol | |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 403.0 ± 45.0 °C (Predicted) | |

| Density | 1.321 ± 0.06 g/cm³ (Predicted) | |

| Vapor Pressure | 1.390 × 10⁻⁶ Pa (25 °C) (for Momfluorothrin) | [3] |

| Solubility | Soluble in organic solvents such as acetone (B3395972) and ethyl acetate; hardly soluble in water. In DMSO: 5 mg/mL (12.98 mM) | [2][3] |

| LogP | 4.17468 |

Mechanism of Action

The primary mode of action of this compound, consistent with other pyrethroid insecticides, is the modulation of voltage-gated sodium channels in neurons. This leads to prolonged channel opening, hyperexcitation of the nervous system, and ultimately paralysis and death of the insect.

Neuronal Signaling Pathway Disruption

This compound acts as an axonic poison by targeting the voltage-gated sodium channels in the neuronal membranes of insects. By keeping these channels in an open state, it disrupts the normal transmission of nerve impulses, leading to hyperexcitation and paralysis.

Activation of Constitutive Androstane (B1237026) Receptor (CAR)

Studies on the isomeric mixture momfluorothrin have shown that it can activate the constitutive androstane receptor (CAR), a nuclear receptor primarily expressed in the liver. CAR activation leads to the transcription of genes involved in xenobiotic metabolism. This mechanism is implicated in the observed hepatocellular effects in rats.

Synthesis

The synthesis of momfluorothrin, including the epsilon- isomer, involves the esterification of a cyclopropane (B1198618) carboxylic acid derivative with a fluorinated benzyl (B1604629) alcohol.[3] This process is a multi-step chemical synthesis designed to achieve high purity and yield of the final product.

Metabolism and Pharmacokinetics

Studies in rats with radiolabeled momfluorothrin indicate that the compound is rapidly absorbed from the gastrointestinal tract, with over 90% oral absorption.[3] The peak plasma concentration is reached between 4 to 8 hours after administration, with a half-life of 10.8 to 18.5 hours.[3] The primary routes of metabolism for related pyrethroids like metofluthrin (B10177) include ester cleavage, O-demethylation, and ω-oxidation.[4][5][6] The majority of the administered dose is metabolized and excreted, with minimal residue remaining in the body after 168 hours.[3]

Toxicological Profile

The acute toxicity of momfluorothrin has been evaluated in rats. The available data are summarized in Table 2. It is important to note that this data is for the isomeric mixture and not specifically for this compound.

| Test | Species | Route | Value | Reference |

| Acute Oral LD₅₀ | Rat (male & female) | Oral | ≈ 2000 mg/kg | [3] |

| Acute Dermal LD₅₀ | Rat (male & female) | Dermal | > 2000 mg/kg | [3][7] |

| Acute Inhalation LC₅₀ | Rat (female) | Inhalation | 2030 mg/m³ | [3] |

| Acute Inhalation LC₅₀ | Rat (male) | Inhalation | > 2030 mg/m³ | [3] |

Observed symptoms of acute oral and inhalation toxicity in rats include salivation, clonic convulsions, tremors, and urinary incontinence.[3]

Insecticidal Efficacy

Momfluorothrin exhibits high insecticidal activity against various public health pests. Its efficacy is often measured by the knockdown time (KT₅₀), which is the time required to knock down 50% of the test insect population. A summary of the knockdown efficacy of momfluorothrin is presented in Table 3.

| Target Pest | Common Name | Concentration (% w/v) | KT₅₀ (minutes) | Relative Potency (vs. d-Tetramethrin) | Reference |

| Culex pipiens pallens | Common House Mosquito | 0.0063 | ≤ 0.7 | ≥ 8x | [3] |

| Musca domestica | House Fly | 0.0063 | 1.8 | 8x | [3] |

| Blattella germanica | German Cockroach | 0.010 | 0.58 | 20x | [3] |

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the evaluation of pyrethroid insecticides like this compound. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity of a test substance. Test Animals: Healthy young adult rats of a single sex (typically females). Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered as a single oral dose via gavage.

-

A stepwise procedure is used, starting with a dose expected to produce some toxicity. Dosing of subsequent animals is adjusted based on the outcome of the previously dosed animal.

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

All animals are subjected to a gross necropsy at the end of the observation period. Endpoint: The LD₅₀ is determined, and the substance is classified according to the Globally Harmonised System (GHS).[8][9]

Insect Knockdown Assay

Objective: To determine the knockdown efficacy of an insecticide. Test Insects: A susceptible strain of the target insect species (e.g., house flies, mosquitoes). Procedure:

-

Prepare serial dilutions of the insecticide in a suitable solvent.

-

Apply the insecticide solution to a surface (e.g., filter paper lining a test chamber) or use a spray method.

-

Introduce a known number of insects into the test chamber.

-

Record the number of knocked-down insects at regular intervals.

-

Continue observations until at least 50% of the insects are knocked down. Endpoint: Calculate the KT₅₀ value, the time at which 50% of the insect population is knocked down.

Constitutive Androstane Receptor (CAR) Activation Assay

Objective: To determine if a substance activates the Constitutive Androstane Receptor. Methodology: A common method is a cell-based reporter gene assay. Procedure:

-

Culture a suitable cell line (e.g., HepG2 human hepatoma cells) that has been transfected with a CAR expression vector and a reporter vector containing a CAR-responsive promoter driving a reporter gene (e.g., luciferase).

-

Expose the cells to various concentrations of the test substance.

-

After an incubation period, lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity). Endpoint: An increase in reporter gene activity compared to a vehicle control indicates activation of CAR.

Conclusion

This compound is a potent synthetic pyrethroid insecticide with a well-defined primary mechanism of action on insect neuronal sodium channels. Its toxicological profile in mammals, based on data from the isomeric mixture momfluorothrin, suggests low acute toxicity via oral and dermal routes. The activation of the constitutive androstane receptor represents a secondary mechanism that is relevant to its effects in rodent liver. The high insecticidal efficacy, particularly its rapid knockdown effect, makes it a valuable tool in public health and pest control. Further research focusing specifically on the epsilon- isomer will provide a more refined understanding of its biological activity and safety profile.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 4. Metabolism of metofluthrin in rats: II. Excretion, distribution and amount of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of metofluthrin in rats: I. Identification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - Metabolism of metofluthrin in rats: II. Excretion, distribution and amount of metabolites - figshare - Figshare [figshare.com]

- 7. This compound (Ref: S-1563) [sitem.herts.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

Mode of Action of Epsilon-momfluorothrin: A Technical Guide to Hyperexcitation and Paralysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epsilon-momfluorothrin, a synthetic pyrethroid insecticide, exerts its potent insecticidal effects by targeting the voltage-gated sodium channels (VGSCs) in the insect nervous system. This technical guide provides an in-depth exploration of the molecular mode of action of this compound, detailing the cascade of events that leads to neuronal hyperexcitation and, ultimately, paralysis in susceptible insects. The guide summarizes key quantitative data, outlines detailed experimental protocols for studying its effects, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

This compound is a member of the pyrethroid class of insecticides, synthetic analogs of the naturally occurring pyrethrins (B594832) found in Chrysanthemum cinerariaefolium.[1] As an axonic poison, its primary target is the nervous system of insects.[1] The defining characteristic of pyrethroid action is the disruption of normal nerve impulse propagation by interfering with the function of voltage-gated sodium channels. This guide focuses on the specific mechanisms by which this compound induces the physiological states of hyperexcitation and paralysis.

Molecular Mechanism of Action

The neurotoxic effects of this compound are a direct consequence of its interaction with voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons.

Targeting Voltage-Gated Sodium Channels

This compound, like other pyrethroids, binds to the α-subunit of the voltage-gated sodium channel. While the precise binding site for this compound has not been explicitly detailed in publicly available literature, extensive research on other pyrethroids suggests that it likely binds to a hydrophobic pocket formed by several transmembrane segments and intracellular linkers of the sodium channel protein.[2] There is evidence for two potential pyrethroid receptor sites, PyR1 and PyR2, and it is believed that the simultaneous binding to both sites is necessary for the potent insecticidal effect.

Alteration of Sodium Channel Gating

The binding of this compound to the sodium channel profoundly alters its gating kinetics. Specifically, it slows both the activation and, more significantly, the inactivation of the channel.[3] This results in a prolonged influx of sodium ions into the neuron during and after a nerve impulse.[3]

The key electrophysiological manifestations of this action are:

-

Delayed Inactivation: The sodium channel remains open for an extended period during membrane depolarization.

-

Slowed Deactivation: The channel is slow to close upon repolarization of the membrane, leading to a characteristic "tail current" of sodium ions.

This persistent inward sodium current leads to a sustained depolarization of the neuronal membrane.

Induction of Hyperexcitation

The prolonged depolarization of the neuronal membrane caused by this compound leads to a state of hyperexcitability. This is characterized by repetitive and uncontrolled firing of action potentials.[3] This hyperexcitation disrupts normal synaptic transmission and is the underlying cause of the initial symptoms of pyrethroid poisoning, such as tremors, ataxia, and convulsions.

Onset of Paralysis

Following the initial phase of hyperexcitation, a state of paralysis ensues. This is a consequence of several factors:

-

Depolarization Block: The persistent membrane depolarization can lead to a state where the neuron is no longer able to generate further action potentials, a phenomenon known as depolarization block.

-

Neurotransmitter Depletion: The intense, repetitive firing can lead to the depletion of neurotransmitters at the synapse, further impairing synaptic transmission.

-

Disruption of Neuromuscular Junction: The uncontrolled nerve impulses disrupt the normal signaling at the neuromuscular junction, leading to muscle spasms and eventual paralysis.

Quantitative Data

The following tables summarize quantitative data related to the efficacy and action of Momfluorothrin (the isomeric mixture containing this compound) and other pyrethroids. Due to the limited availability of public data specific to this compound's effects on sodium channel kinetics, data from other well-studied pyrethroids are included for comparative purposes.

Table 1: Insecticidal Efficacy of Momfluorothrin

| Insect Species | Assay Type | Parameter | Value | Reference |

| House flies (Musca domestica) | Aerosol Spray | KT50 (min) | ~0.18 | [4] |

| German cockroaches (Blattella germanica) | Aerosol Spray | KT50 (min) | ~0.5 | [4] |

KT50: Time to knock down 50% of the insect population.

Table 2: Comparative Effects of Pyrethroids on Voltage-Gated Sodium Channels (Illustrative Data)

| Pyrethroid | Channel Type | Preparation | Effect | Quantitative Measure | Reference |

| Deltamethrin (B41696) | Rat dorsal root ganglion neurons | Whole-cell patch-clamp | Prolongation of Na+ current | Shift in conductance-voltage curve | [5] |

| Tefluthrin | Rat Nav1.3/β1/β2 | Two-electrode voltage-clamp | Slowed inactivation and deactivation | - | [6] |

| Permethrin | Honeybee antennal lobe neurons | Patch-clamp | Acceleration of cumulative inactivation | - | [7] |

| Cypermethrin | Honeybee antennal lobe neurons | Patch-clamp | Use-dependent increase in tail current | - | [7] |

Experimental Protocols

Insect Toxicity Bioassay (Topical Application)

This protocol is a generalized procedure for determining the LD50 (lethal dose for 50% of the population) of a topically applied insecticide.

-

Insect Rearing: Rear the target insect species under controlled conditions of temperature, humidity, and photoperiod to ensure a homogenous population.

-

Dose Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone).

-